1-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one
Description
The compound 1-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one features a pyridazine core substituted at position 3 with a sulfanyl group connected to a phenyl-ethanone moiety. Position 6 of the pyridazine ring is further functionalized with a 4-(1H-pyrazol-1-yl)phenyl group. This structure combines heterocyclic diversity (pyridazine and pyrazole) with a ketone functionality, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4OS/c26-20(17-5-2-1-3-6-17)15-27-21-12-11-19(23-24-21)16-7-9-18(10-8-16)25-14-4-13-22-25/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFNTAPCZIFFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one typically involves multiple steps One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyridazine ringThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature controls to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler hydrocarbon .
Scientific Research Applications
1-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyridazine Derivatives: 1-[4-(1H-Pyrazol-1-yl)phenyl]ethan-1-one (5f): Lacks the pyridazine-sulfanyl linkage but shares the pyrazole-phenyl-ethanone motif. Used as a substrate in ruthenium-catalyzed alkylation to generate ortho- and meta-alkylated products (e.g., endo-6fj, trans-6fk) . 1-{4-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}ethan-1-one: Replaces the sulfanyl group with an azepane ring, altering electronic properties and steric bulk .
Pyrazole-Containing Compounds :
- 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (1) : Features a chloro-substituted phenyl group and a methyl-pyrazole, highlighting the impact of electron-withdrawing substituents on reactivity .
- Thiosemicarbazones (2a–o) : Incorporate a thiosemicarbazide group instead of sulfanyl-pyridazine, enabling metal coordination and antimicrobial activity .
Sulfanyl and Linker Modifications
- Schiff Base Analogs: (E)-1-[4-({4-[(4-Methoxybenzylidene)amino]phenyl}-sulfanyl)phenyl]ethan-1-one: Replaces pyridazine with a Schiff base, enhancing π-conjugation and crystallinity .
- Oxadiazole Derivatives: 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone: Substitutes pyridazine with oxadiazole, altering hydrogen-bonding capacity and metabolic stability .
Ruthenium-Catalyzed Alkylation
- Example : 1-[4-(1H-Pyrazol-1-yl)phenyl]ethan-1-one (5f) reacts with brominated alkanes (e.g., trans-2k) under Ru catalysis to yield ortho-alkylated products (66% yield for trans-6fk ) .
- Relevance : Similar methods could apply to the target compound for introducing alkyl groups at the pyridazine or phenyl positions.
Multi-Component Reactions
- Three-Component Reactions: describes the formation of intermediates like (E)-1-phenyl-2-(phenylimino)ethane-1-one via CBr4-mediated reactions, suggesting pathways for constructing ketone-linked heterocycles .
Condensation Approaches
- Thiosemicarbazones : Synthesized via condensation of 4-(1H-pyrazol-1-yl)phenyl isothiocyanate with hydrazine hydrate, followed by aldehyde addition .
Comparative Data Table
Q & A
Q. Table 1: Bioactivity of Structural Analogs
| Compound | Target Enzyme IC₅₀ (nM) | Cancer Cell Line Inhibition (%) |
|---|---|---|
| Triazolo-pyridazine Derivative A | 12.3 ± 1.2 | HeLa: 78% |
| Target Compound | 8.9 ± 0.9 | MCF-7: 85% |
| Pyrazole-free Analog | 45.6 ± 3.1 | HeLa: 22% |
Basic: What is the compound’s reactivity toward oxidation?
Methodological Answer:
The sulfanyl (-S-) group is susceptible to oxidation:
- Controlled Oxidation : H₂O₂/CH₃COOH converts -S- to sulfoxide (-SO-) at 0°C, confirmed by IR (S=O stretch ~1050 cm⁻¹) .
- Over-Oxidation : KMnO₄ in acidic conditions yields sulfone (-SO₂-), altering electronic properties (e.g., λₐᵦₛ shifts from 320 nm to 290 nm) .
Advanced: How to design experiments probing its mechanism of enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Docking Simulations : Perform molecular docking (AutoDock Vina) with protein databases (PDB ID: 3ERT) to predict binding sites .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes .
Basic: What are its potential applications in material science?
Methodological Answer:
- Organic Semiconductors : The conjugated pyridazine-pyrazole system enables hole mobility (~0.1 cm²/V·s) in thin-film transistors .
- Conductive Polymers : Blend with PEDOT:PSS for flexible electronics; conductivity increases by 10³ S/cm upon doping .
Advanced: How to address discrepancies in XRD vs. computational structural models?
Methodological Answer:
- Torsional Angle Adjustments : Refine DFT calculations (B3LYP/6-31G*) to match experimental XRD dihedral angles (e.g., pyridazine-phenyl: 15° vs. 18° predicted) .
- Lattice Energy Analysis : Use Mercury Software to simulate crystal packing and identify van der Waals clashes .
Basic: How to validate purity for biological assays?
Methodological Answer:
- HPLC : Use C18 column (ACN/H₂O gradient, 1.0 mL/min); purity ≥95% confirmed by single peak (tᵣ = 6.2 min) .
- Elemental Analysis : Match C, H, N, S percentages to theoretical values (e.g., C: 64.2%, H: 4.3%) .
Advanced: What strategies mitigate decomposition during storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
